molecular formula C14H11BrF2N2O2 B6976487 (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone

(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone

Cat. No.: B6976487
M. Wt: 357.15 g/mol
InChI Key: VQVPDDIKGHXVOF-UHFFFAOYSA-N
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Description

(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone is a synthetic organic compound that features a quinoline and oxazole moiety

Properties

IUPAC Name

(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2N2O2/c1-7-18-11(6-21-7)14(20)19-4-2-3-8-12(15)9(16)5-10(17)13(8)19/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVPDDIKGHXVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)N2CCCC3=C2C(=CC(=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring is constructed through a series of reactions including cyclization and halogenation.

    Introduction of the Oxazole Ring: The oxazole ring is synthesized separately and then coupled with the quinoline derivative using a suitable coupling reagent.

    Final Coupling: The two moieties are then linked together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can be performed on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-cyclopropyl-1,3-oxazol-4-yl)methanone
  • 1-(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-3-pyrimidin-5-ylpropan-1-one

Uniqueness

Compared to similar compounds, (5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone stands out due to its specific substitution pattern on the quinoline and oxazole rings. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

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